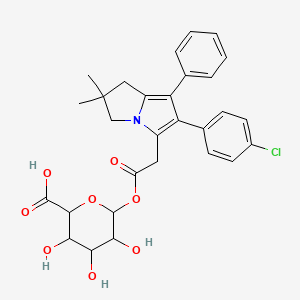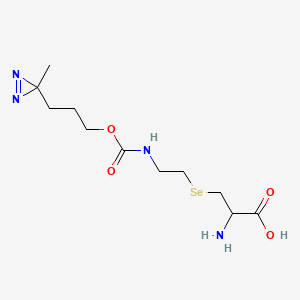
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid is an organic compound with a molecular formula of C10H12O3 It is a derivative of benzoic acid, characterized by the presence of hydroxymethyl and dimethyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,6-dimethylbenzoic acid typically involves the functionalization of a benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where a benzoic acid derivative is reacted with formaldehyde and a catalyst such as aluminum chloride to introduce the hydroxymethyl group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-carboxy-2,6-dimethylbenzoic acid.
Reduction: The compound can be reduced to form 4-(hydroxymethyl)-2,6-dimethylbenzyl alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-carboxy-2,6-dimethylbenzoic acid
Reduction: 4-(hydroxymethyl)-2,6-dimethylbenzyl alcohol
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and resins, where its functional groups can be further modified to achieve desired properties.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-2,6-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its hydroxymethyl group can undergo oxidation-reduction reactions, influencing redox balance within cells. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which can affect its binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Lacks the dimethyl groups, leading to different chemical properties and reactivity.
2,6-Dimethylbenzoic acid: Lacks the hydroxymethyl group, resulting in different applications and reactivity.
4-Methylbenzoic acid: Contains only one methyl group and lacks the hydroxymethyl group, leading to distinct chemical behavior.
Uniqueness
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid is unique due to the combination of hydroxymethyl and dimethyl groups on the benzene ring. This unique structure imparts specific chemical properties, such as increased reactivity in oxidation and substitution reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,11H,5H2,1-2H3,(H,12,13) |
Clave InChI |
ZJNFPDQMCQDBQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


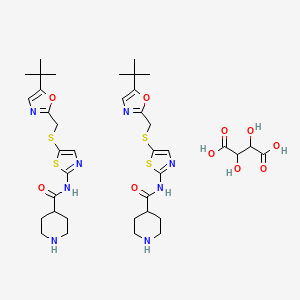
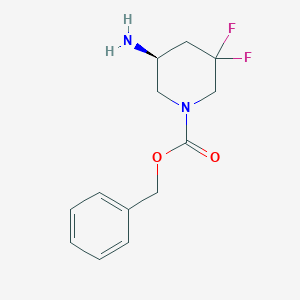
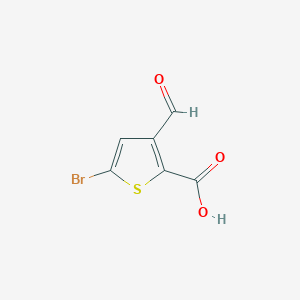
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)


